molecular formula C13H14N2O B12084529 6-(3-Ethoxyphenyl)pyridin-3-amine

6-(3-Ethoxyphenyl)pyridin-3-amine

Cat. No.: B12084529
M. Wt: 214.26 g/mol
InChI Key: ALUFUHJLNAVSDR-UHFFFAOYSA-N
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Description

6-(3-Ethoxyphenyl)pyridin-3-amine: is an organic compound with the molecular formula C13H14N2O It consists of a pyridine ring substituted at the 3-position with an amino group and at the 6-position with a 3-ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Amination of 6-(3-Ethoxyphenyl)pyridine

      Starting Material: 6-(3-Ethoxyphenyl)pyridine

      Reagent: Ammonia or an amine source

      Catalyst: Palladium on carbon (Pd/C)

      Conditions: Hydrogenation under mild conditions

  • Nucleophilic Aromatic Substitution

      Starting Material: 6-(3-Ethoxyphenyl)-3-chloropyridine

      Reagent: Ammonia or primary amine

      Conditions: Elevated temperature and pressure

Industrial Production Methods

Industrial production of 6-(3-Ethoxyphenyl)pyridin-3-amine typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

      Conditions: Aqueous or organic solvents, elevated temperatures

      Products: Oxidized derivatives such as nitro compounds or carboxylic acids

  • Reduction

      Reagents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

      Conditions: Solvents like ethanol or ether, room temperature

      Products: Reduced derivatives such as amines or alcohols

  • Substitution

      Reagents: Halogenating agents (e.g., N-bromosuccinimide), Nucleophiles (e.g., amines, thiols)

      Conditions: Solvents like dichloromethane, room temperature to reflux

      Products: Substituted pyridines or phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, 6-(3-Ethoxyphenyl)pyridin-3-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in coatings, polymers, and electronic materials.

Mechanism of Action

The mechanism of action of 6-(3-Ethoxyphenyl)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely, but common targets include kinases, ion channels, and G-protein-coupled receptors.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Ethoxyphenyl)pyridin-3-amine
  • 6-(3-Methoxyphenyl)pyridin-3-amine
  • 6-(3-Ethoxyphenyl)pyridin-2-amine

Uniqueness

6-(3-Ethoxyphenyl)pyridin-3-amine is unique due to the specific positioning of the ethoxy group on the phenyl ring and the amino group on the pyridine ring. This configuration can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it a valuable tool in chemical synthesis, biological research, medicinal chemistry, and industrial applications. Further research into its properties and applications could lead to new discoveries and innovations.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

6-(3-ethoxyphenyl)pyridin-3-amine

InChI

InChI=1S/C13H14N2O/c1-2-16-12-5-3-4-10(8-12)13-7-6-11(14)9-15-13/h3-9H,2,14H2,1H3

InChI Key

ALUFUHJLNAVSDR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC=C(C=C2)N

Origin of Product

United States

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